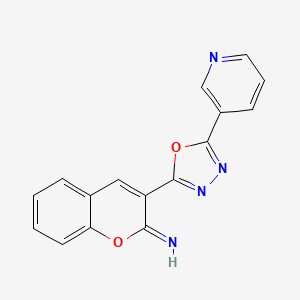
SARS-CoV-2-IN-79
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-79 is a novel compound identified as a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant promise in reducing the infectivity of SARS-CoV-2 variants by targeting specific pathways involved in the virus’s replication and spread .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-79 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as nucleophilic substitution, oxidation, and reduction. The final step involves the coupling of the intermediate with a specific reagent under conditions that favor the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-79 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound .
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-79 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of viral inhibition and to develop new antiviral agents.
Biology: It is employed in research to understand the interactions between SARS-CoV-2 and host cells, particularly the pathways involved in viral replication and spread.
Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of COVID-19, with studies focusing on its efficacy and safety in clinical settings.
Wirkmechanismus
SARS-CoV-2-IN-79 exerts its effects by inhibiting specific molecular targets involved in the replication and spread of SARS-CoV-2. The compound targets the viral protease, an enzyme essential for the processing of viral polyproteins into functional units. By inhibiting this enzyme, this compound prevents the maturation of viral proteins, thereby blocking the replication of the virus. Additionally, the compound interferes with the viral RNA-dependent RNA polymerase, further inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to SARS-CoV-2-IN-79 include other SARS-CoV-2 protease inhibitors such as remdesivir, favipiravir, and molnupiravir. These compounds also target key enzymes involved in viral replication but differ in their chemical structures and mechanisms of action .
Uniqueness
This compound is unique in its dual mechanism of action, targeting both the viral protease and RNA-dependent RNA polymerase. This dual targeting enhances its antiviral efficacy and reduces the likelihood of resistance development compared to compounds that target a single enzyme .
Eigenschaften
Molekularformel |
C16H10N4O2 |
|---|---|
Molekulargewicht |
290.28 g/mol |
IUPAC-Name |
3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-imine |
InChI |
InChI=1S/C16H10N4O2/c17-14-12(8-10-4-1-2-6-13(10)21-14)16-20-19-15(22-16)11-5-3-7-18-9-11/h1-9,17H |
InChI-Schlüssel |
VYTIZDMGXQGULL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C3=NN=C(O3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















